

# Amikacin hydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



## Amikacin Hydrate: A Comprehensive Technical Guide

Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens, particularly multi-drug resistant Gram-negative bacteria.[1][2][3] Derived from kanamycin A, its unique chemical structure confers resistance to many aminoglycoside-modifying enzymes, making it a critical therapeutic agent in clinical settings.[4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.

## **Chemical Structure and Physicochemical Properties**

Amikacin is structurally characterized by the acylation of the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)- $\gamma$ -amino- $\alpha$ -hydroxybutyryl (L-HABA) side chain.[5] This modification sterically hinders the enzymatic inactivation that confers resistance to other aminoglycosides.[4]

The chemical and physical properties of **amikacin hydrate** are summarized in the table below.



| Property            | Value                                                                                                                                                                                                                                                       |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula    | C22H45N5O14[6]                                                                                                                                                                                                                                              |
| Molecular Weight    | 585.60 g/mol (anhydrous basis)                                                                                                                                                                                                                              |
| IUPAC Name          | (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-<br>[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-<br>(hydroxymethyl)oxan-2-yl]oxy-4-<br>[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-<br>trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-<br>hydroxybutanamide hydrate[6] |
| CAS Number          | 1257517-67-1 (hydrate)[6]                                                                                                                                                                                                                                   |
| Appearance          | White to off-white crystalline powder[5]                                                                                                                                                                                                                    |
| Melting Point       | ~203°C[4]                                                                                                                                                                                                                                                   |
| Solubility          | Freely soluble in water (50 mg/mL)[2][3][4][5]                                                                                                                                                                                                              |
| рКа                 | 8.1 (Uncertain)[4]                                                                                                                                                                                                                                          |
| Storage Temperature | 2-8°C[2][3][4]                                                                                                                                                                                                                                              |

### **Mechanism of Action**

The primary mechanism of action of amikacin, like other aminoglycosides, involves the inhibition of bacterial protein synthesis.[1][7] The drug irreversibly binds to the 30S ribosomal subunit of bacteria.[7][8][9] This binding interferes with the initiation complex, causes misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[9] This results in the production of non-functional or toxic proteins and premature termination of protein synthesis, ultimately leading to a bactericidal effect.[7][9]





Click to download full resolution via product page

Mechanism of action of amikacin hydrate.

## Experimental Protocols Antimicrobial Susceptibility Testing (AST)

A standard method to determine the efficacy of amikacin against bacterial isolates is the disk diffusion method.

#### Methodology:

- A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.
- A 30 μg amikacin-impregnated paper disc is placed on the agar surface.
- The plate is incubated under appropriate conditions (typically 35-37°C for 18-24 hours).
- The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.
- The zone diameter is interpreted according to established clinical laboratory standards to classify the isolate as susceptible, intermediate, or resistant.[2][3] For instance, a zone of inhibition less than 14 mm in diameter is generally considered resistant, while 15-16 mm is intermediate.[2][3]



### **Animal Model for Pharmacokinetics and Nephrotoxicity**

Animal models are crucial for studying the pharmacokinetics (PK) and toxicity of amikacin. The following protocol describes a study in rats.[10]

#### Single-Dose Pharmacokinetics:

- Sprague-Dawley rats are administered a single subcutaneous dose of amikacin (e.g., 100 mg/kg or 500 mg/kg).[10]
- Serial blood samples are collected from each rat at specified time points (e.g., 0.5, 1, 2, 4, and 6 hours post-dose).[10]
- Serum is separated by centrifugation.[10]
- At the end of the study, kidneys are harvested, weighed, and homogenized.[10]
- Amikacin concentrations in serum and kidney homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

#### Nephrotoxicity Study:

- Rats are given a daily subcutaneous dose of amikacin (e.g., 100 mg/kg or 500 mg/kg) for a specified duration (e.g., up to 10 days).[10]
- Blood samples are collected at baseline and daily before each dose.[10]
- Serum creatinine levels are measured using a clinical chemistry analyzer to monitor kidney function.[10]
- Nephrotoxicity is defined by a significant increase in serum creatinine from baseline (e.g., a doubling of the baseline level).[10][11]
- Kidney tissues can be harvested at the end of the study for histological analysis and quantification of drug accumulation.[10]







Click to download full resolution via product page

Workflow for amikacin pharmacokinetic and nephrotoxicity studies in a rat model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. zellbio.eu [zellbio.eu]
- 4. AMIKACIN | 37517-28-5 [chemicalbook.com]
- 5. Amikacin | C22H43N5O13 | CID 37768 PubChem [pubchem.ncbi.nlm.nih.gov]



- 6. medkoo.com [medkoo.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Amikacin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amikacin hydrate chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001105#amikacin-hydrate-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com